![molecular formula C25H31ClN2O4S2 B12599863 (1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite CAS No. 877994-41-7](/img/structure/B12599863.png)
(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a methanesulfonyl group, a dihydroindenyl moiety, and a chlorophenyl-substituted cyclobutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite typically involves multi-step organic reactions. The initial step often includes the formation of the dihydroindenyl core through a cyclization reaction. Subsequent steps involve the introduction of the methanesulfonyl group and the chlorophenyl-substituted cyclobutyl group through nucleophilic substitution and coupling reactions. The final step includes the formation of the sulfuramidoite moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction and metabolic pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{1-[1-(4-fluorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite
- **(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{1-[1-(4-bromophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite
Uniqueness
The uniqueness of (1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite lies in its specific structural features, such as the presence of a chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs with different substituents.
Properties
CAS No. |
877994-41-7 |
|---|---|
Molecular Formula |
C25H31ClN2O4S2 |
Molecular Weight |
523.1 g/mol |
IUPAC Name |
N-[(1R,2S)-2-[(R)-[[1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene]amino]sulfinyl]oxy-2,3-dihydro-1H-inden-1-yl]methanesulfonamide |
InChI |
InChI=1S/C25H31ClN2O4S2/c1-17(2)15-23(25(13-6-14-25)19-9-11-20(26)12-10-19)27-33(29)32-22-16-18-7-4-5-8-21(18)24(22)28-34(3,30)31/h4-5,7-12,17,22,24,28H,6,13-16H2,1-3H3/t22-,24+,33+/m0/s1 |
InChI Key |
RZENUCBNWOTOMI-ZMHQMBRKSA-N |
Isomeric SMILES |
CC(C)CC(=N[S@](=O)O[C@H]1CC2=CC=CC=C2[C@H]1NS(=O)(=O)C)C3(CCC3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C)CC(=NS(=O)OC1CC2=CC=CC=C2C1NS(=O)(=O)C)C3(CCC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-(2-methoxyethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599785.png)
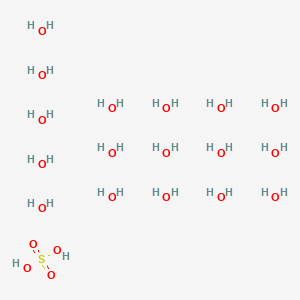
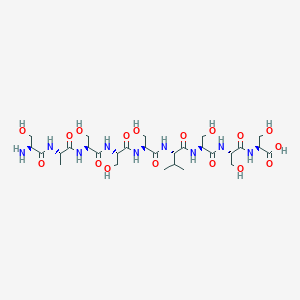
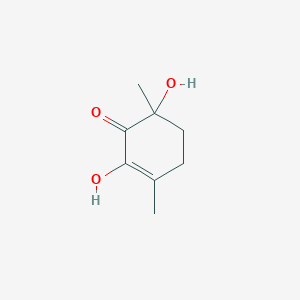
![5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene](/img/structure/B12599813.png)
propanedinitrile](/img/structure/B12599825.png)
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B12599829.png)
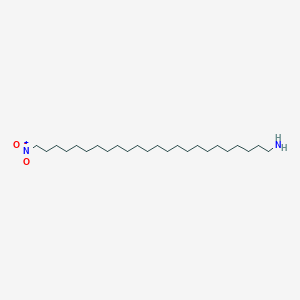
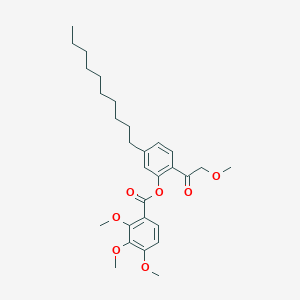
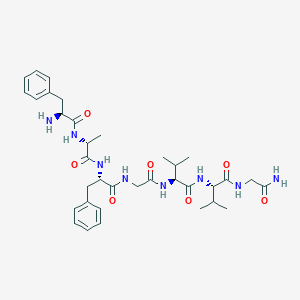

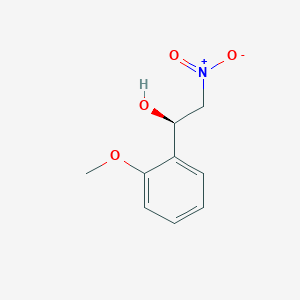
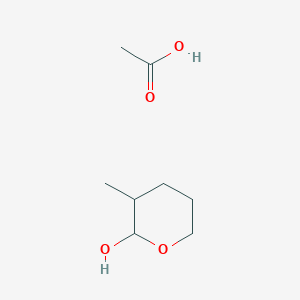
![5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12599868.png)
